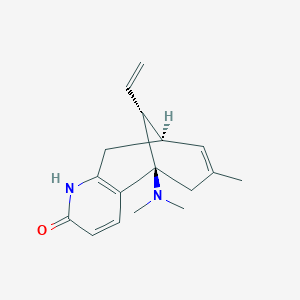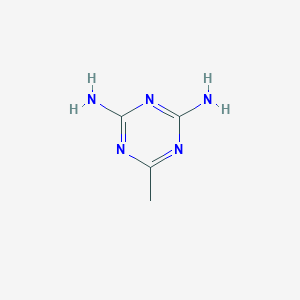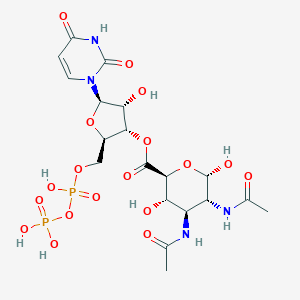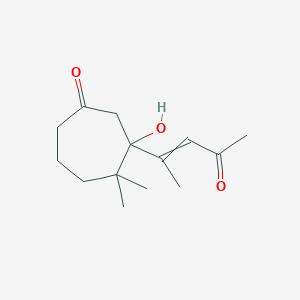
3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone, also known as HOC-1, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. HOC-1 belongs to the family of cycloheptanone compounds and has been shown to possess a range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone is not fully understood. However, it has been suggested that 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone exerts its effects by modulating the activity of several signaling pathways, including the NF-κB and MAPK pathways. 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone has also been shown to inhibit the production of pro-inflammatory cytokines and to enhance the activity of antioxidant enzymes.
Biochemical And Physiological Effects
3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone has been shown to protect against oxidative stress and to enhance mitochondrial function.
Advantages And Limitations For Lab Experiments
3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone is also stable and can be stored for long periods of time. However, 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone has some limitations. It is a relatively new compound, and its effects on human health are not fully understood. In addition, the mechanism of action of 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone is not fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone. One area of research is to investigate the potential therapeutic properties of 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone for the treatment of Alzheimer's disease and Parkinson's disease. Another area of research is to investigate the potential anticancer properties of 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone. In addition, future research could investigate the mechanism of action of 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone and its effects on human health.
Conclusion:
In conclusion, 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone is a synthetic compound that has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective effects. 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone has also been investigated as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Although there is still much to be learned about 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone, it has the potential to be a valuable tool for scientific research and a potential treatment for various diseases.
Synthesis Methods
3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone is synthesized through a multistep process that involves the reaction of several chemical intermediates. The first step involves the condensation of 2-methyl-1,3-cyclohexanedione with ethyl acetoacetate to form 3-(1-ethoxycarbonyl-3-oxobut-1-enyl)-2-methylcyclohexanone. This intermediate is then reacted with methyl vinyl ketone to form 3-(1-methyl-3-oxobut-1-enyl)-2-methylcyclohexanone. Finally, the addition of a Grignard reagent to this intermediate leads to the formation of 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone.
Scientific Research Applications
3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective effects. 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone has also been investigated as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
properties
CAS RN |
125257-74-1 |
|---|---|
Product Name |
3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone |
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
3-hydroxy-4,4-dimethyl-3-(4-oxopent-2-en-2-yl)cycloheptan-1-one |
InChI |
InChI=1S/C14H22O3/c1-10(8-11(2)15)14(17)9-12(16)6-5-7-13(14,3)4/h8,17H,5-7,9H2,1-4H3 |
InChI Key |
BUHWWICPKIKVBG-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)C1(CC(=O)CCCC1(C)C)O |
Canonical SMILES |
CC(=CC(=O)C)C1(CC(=O)CCCC1(C)C)O |
synonyms |
3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



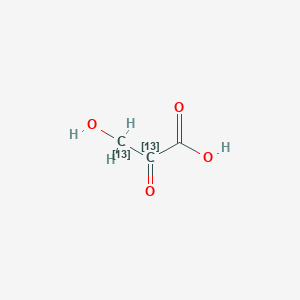
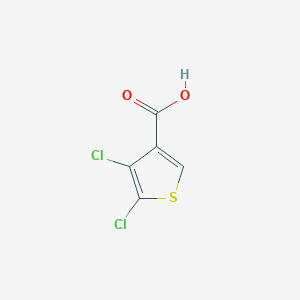
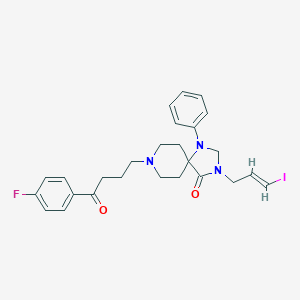
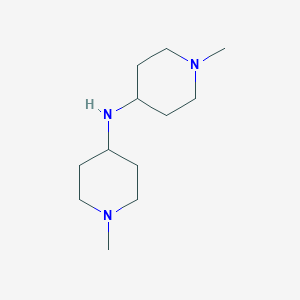

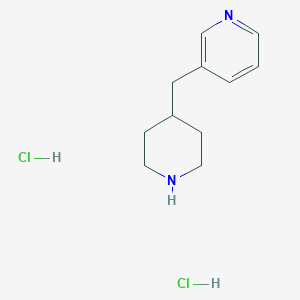
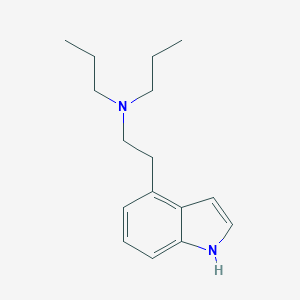
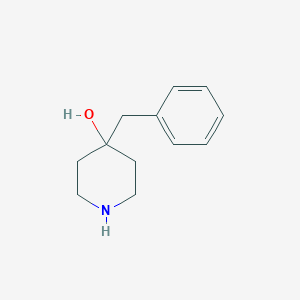
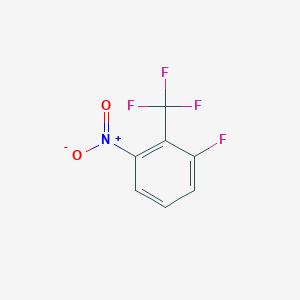
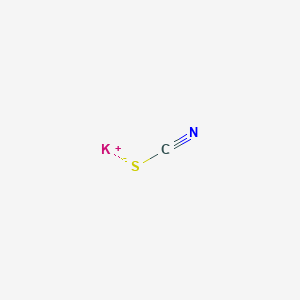
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
